An In-depth Technical Guide to 3-(2-chloroethyl)-5-methyl-1H-pyrazole and its Isomers: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(2-chloroethyl)-5-methyl-1H-pyrazole and its Isomers: Synthesis, Properties, and Applications in Drug Discovery
A Senior Application Scientist's Perspective on a Versatile Heterocyclic Scaffold
Introduction
This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, physicochemical properties, and potential applications of this important class of heterocyclic compounds.
Physicochemical Properties and Identification
The precise properties of 3-(2-chloroethyl)-5-methyl-1H-pyrazole are not extensively documented. However, based on the known properties of its isomers, we can infer its general characteristics. The table below summarizes the available data for two key isomers.
| Property | 1-(2-chloroethyl)-3-methyl-1H-pyrazole | 1-(2-chloroethyl)-5-methyl-1H-pyrazole |
| CAS Number | 96450-55-4[5] | 96450-54-3[6] |
| Molecular Formula | C6H9ClN2[5] | C6H9ClN2[6] |
| Molecular Weight | 144.60 g/mol [5] | 144.60 g/mol [6] |
| Appearance | Solid[5] | Solid[6] |
| InChI Key | AURQGZNPLSCBKR-UHFFFAOYSA-N[5] | WDWVCTCNJGSFCJ-UHFFFAOYSA-N[6] |
| SMILES | ClCCN1N=C(C)C=C1[5] | ClCCN1N=CC=C1C[6] |
Synthesis and Mechanistic Insights
The synthesis of substituted pyrazoles is a well-established area of organic chemistry.[1] A common and effective method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][7]
General Synthetic Approach: Knorr Pyrazole Synthesis
A plausible synthetic route to 3-(2-chloroethyl)-5-methyl-1H-pyrazole would involve the reaction of a substituted hydrazine with a β-diketone. A general workflow is depicted below:
Caption: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-5-pyrazolone (A Precursor)
A common precursor for pyrazole synthesis is 3-methyl-5-pyrazolone. A representative protocol for its synthesis is as follows:[7][8]
-
Dissolution: Dissolve ethyl acetoacetate in absolute ethanol in a round-bottom flask.
-
Addition: Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring.
-
Reflux: Attach a condenser to the flask and reflux the mixture for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the ethanol under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Reactivity and Applications in Drug Development
The chloroethyl group is a key functional moiety, acting as a reactive handle for further chemical modifications. It is a common pharmacophore in alkylating agents used in cancer chemotherapy. The pyrazole ring itself is a versatile scaffold, and its derivatives have shown a wide range of biological activities.
Potential as Antineoplastic Agents
Research has shown that pyrazole derivatives containing a 2-chloroethyl function can exhibit significant antineoplastic activity.[9] These compounds are thought to act as biological alkylating agents, a mechanism central to the efficacy of many anticancer drugs.[9] The chloroethyl group can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which can then alkylate nucleophilic sites on DNA, leading to cell death.
Caption: Proposed mechanism of action for chloroethyl-pyrazole derivatives.
Safety and Handling
While a specific safety data sheet for 3-(2-chloroethyl)-5-methyl-1H-pyrazole is not available, data from related compounds suggest that it should be handled with care. Pyrazole derivatives can be harmful if swallowed, cause skin irritation, and serious eye damage.[10][11][12][13]
General Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or under a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
3-(2-chloroethyl)-5-methyl-1H-pyrazole and its isomers represent a class of compounds with significant potential in drug discovery and development. Their synthesis is accessible through established chemical methods, and the presence of the reactive chloroethyl group opens up avenues for the creation of diverse chemical libraries. The demonstrated antineoplastic activity of related compounds underscores the therapeutic potential of this scaffold. Further research into the synthesis, characterization, and biological evaluation of these pyrazole derivatives is warranted to fully explore their utility in medicinal chemistry.
References
-
Cheng, C. C., et al. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry, 29(8), 1544–1547. [Link]
-
ACS Publications. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry. [Link]
-
Indian Journal of Heterocyclic Chemistry. (2017). Synthesis and Characterization of Some Symmetrical Substituted 1-(2-chloroethyl)pyrazole-based Chalcogenides. [Link]
-
PubChem. 3-tert-butyl-5-(2-chloroethyl)-1H-pyrazole. [Link]
-
Arkivoc. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]
-
MDPI. (2013). Synthesis of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]
-
NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
US EPA. 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. [Link]
-
PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]
-
Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]
-
ResearchGate. (2025). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]
-
Heterocycles. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1h-pyrazol-5-ols. [Link]
-
Cardiff University. (2020). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epj-conferences.org [epj-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. 1-(2-Chloroethyl)-3-methyl-1H-pyrazole DiscoveryCPR 96450-55-4 [sigmaaldrich.com]
- 6. 1-(2-Chloroethyl)-5-methyl-1H-pyrazole DiscoveryCPR 96450-54-3 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 9. Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. combi-blocks.com [combi-blocks.com]
